REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8]O.[ClH:11].S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[ClH:14].[Cl:11][CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8][Cl:14] |f:4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OCCCN(CCCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The homogeneous solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for an additional two-hour period
|
Type
|
CUSTOM
|
Details
|
the chloroform is evaporated in vacuo from the light brown-colored reaction solution
|
Type
|
WASH
|
Details
|
The residual material is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
is then crystallized from a mixture of 200 ml ethanol
|
Type
|
CUSTOM
|
Details
|
The white crystalline product thus obtained
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
WASH
|
Details
|
washed with three portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with hexane, and dried in vacuo at 25° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCCN(CCCCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |